molecular formula C12H10BrNO2 B1590062 Ethyl 6-bromoquinoline-3-carboxylate CAS No. 481054-89-1

Ethyl 6-bromoquinoline-3-carboxylate

Cat. No.: B1590062
CAS No.: 481054-89-1
M. Wt: 280.12 g/mol
InChI Key: OYVUIUHFSQPCSG-UHFFFAOYSA-N
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Description

Ethyl 6-bromoquinoline-3-carboxylate is a chemical compound with the CAS Number: 481054-89-1. It has a molecular weight of 280.12 and its linear formula is C12H10BrNO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds like this compound has been reported in the literature . In one method, halodiazoacetates were used as the limiting reagent and the indole substrate was added in a small excess .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H10BrNO2 . The compound contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a bromine atom attached to the 6th carbon of the quinoline ring .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 280.12 . The compound should be stored in a dry environment at room temperature .

Scientific Research Applications

Application in Synthesis of Heterocycles

Ethyl 6-bromoquinoline-3-carboxylate serves as a valuable building block in the synthesis of diverse heterocyclic compounds. For instance, Allin et al. (2005) demonstrated its use in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles, highlighting its versatility in creating complex molecular structures (Allin et al., 2005).

In Medicinal Chemistry

The compound finds extensive application in medicinal chemistry. Li et al. (2019) used a variant of this compound in the synthesis of novel quinoline derivatives that exhibited significant anti-tubercular activity (Li et al., 2019). Additionally, Saleh et al. (2020) utilized a similar structure in the synthesis of compounds for antitumor screening, indicating its potential in cancer research (Saleh et al., 2020).

Synthesis of Novel Compounds

This compound also contributes to the development of new chemical entities. For example, Ponchant et al. (2000) used a related compound in the synthesis of a new tracer for studying the NMDA receptor complex (Ponchant et al., 2000).

Antimicrobial Applications

This compound is instrumental in creating molecules with antimicrobial properties. Abdel-Mohsen (2014) synthesized derivatives that exhibited significant antimicrobial activity, demonstrating its application in combating infections (Abdel-Mohsen, 2014).

Safety and Hazards

Ethyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The associated hazard statements are H302, H315, H319, and H335, which indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors, and avoiding contact with skin and eyes .

Properties

IUPAC Name

ethyl 6-bromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUIUHFSQPCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476247
Record name Ethyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481054-89-1
Record name Ethyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-nitrobenzaldehyde (2 g, 9 mmol) in ethanol (46 mL) was added tin(II) chloride dihydrate (7.95 g, 35.2 mmol) and 3,3-diethoxypropionic acid ethyl ester (4.2 mL, 22 mmol). The reaction was heated to 90° C. for 16 hours. The reaction was then allowed to cool to room temperature and stir overnight. The reaction mixture was concentrated and the residue was dissolved in ethyl acetate. The mixture was poured into saturated aqueous sodium bicarbonate. The resulting emulsion was filtered through Celite, rinsing with ethyl acetate. The layers were separated and the aqueous was extracted with ethyl acetate. The combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated. Purification by flash column chromatography (0-50% ethyl acetate/heptanes) gave the title compound (1.41 g, 60%) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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